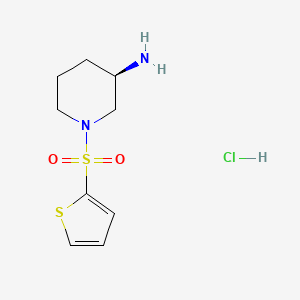

(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride

Description

(3R)-1-(Thiophene-2-sulfonyl)piperidin-3-amine hydrochloride (CID 28418345) is a chiral piperidine derivative featuring a thiophene-2-sulfonyl substituent. Its molecular formula is C₉H₁₄N₂O₂S₂ (molecular weight: 282.81), with a stereocenter at the C3 position of the piperidine ring . The compound’s SMILES notation (C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl) and InChIKey (LGSIMFKVBWAZMK-MRVPVSSYSA-N) highlight its unique sulfonamide linkage to the thiophene moiety.

Properties

IUPAC Name |

(3R)-1-thiophen-2-ylsulfonylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRRZCQPCJTSGI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Sulfonylation: The thiophene-2-sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

Amine Introduction: The amine group is introduced through amination reactions, which may involve reductive amination or other suitable methods.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the sulfonyl group or the amine group.

Substitution: The compound can participate in substitution reactions, especially at the piperidine ring or the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or thiols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride exhibits potential anticancer properties. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further investigation in cancer therapeutics. The compound's sulfonamide group is believed to enhance its binding affinity to target proteins associated with cancer proliferation.

2. Neurological Disorders

The compound has also been explored for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders. The piperidine structure is known for its role in various psychoactive compounds, making this derivative a subject of interest for developing new antidepressants.

Pharmacological Applications

1. Enzyme Inhibition

this compound has been studied as an inhibitor of certain enzymes that play critical roles in metabolic pathways. For example, it may inhibit enzymes involved in the metabolism of drugs, which could affect pharmacokinetics and drug interactions.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Its mechanism of action is thought to involve disruption of bacterial cell walls or interference with metabolic processes.

Material Science Applications

1. Organic Electronics

The unique thiophene moiety in the compound allows for potential applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic cells. Its electronic properties can be tuned for use in devices such as organic light-emitting diodes (OLEDs) and solar cells.

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of thiophene units into polymer backbones can improve conductivity and stability.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro; further studies needed for validation. |

| Neuroprotective Effects | Modulation of serotonin receptors showed promise in animal models of depression. |

| Enzyme Inhibition | Identified as a potent inhibitor of cytochrome P450 enzymes, impacting drug metabolism rates. |

| Antimicrobial Testing | Showed activity against Staphylococcus aureus; further exploration required for clinical relevance. |

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Insights

These differences influence electronic properties and solubility . The thiophen-3-yl substituent in the propane-2-amine analog lacks the sulfonyl group entirely, reducing molecular weight and polarity .

Chirality and Pharmacological Relevance :

- All piperidine-based analogs retain the (3R) configuration, critical for binding to chiral targets (e.g., enzymes or receptors). The propane-2-amine analog’s (R)-configuration suggests similar stereochemical considerations .

Patent and Research Activity :

- The cyclopropanesulfonyl analog has 1 patent (PubChem CID 119031305), suggesting proprietary applications in drug discovery or catalysis . In contrast, the main compound’s absence of patents or literature highlights its underexplored status .

- The discontinued status of the thiophen-3-yl analog may reflect synthetic challenges or poor efficacy in preliminary studies .

Biological Activity

(3R)-1-(Thiophene-2-sulfonyl)piperidin-3-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 282.81 g/mol. It is classified under various synonyms and has specific identifiers such as PubChem CID 119031353 and IUPAC name (3R)-1-thiophen-2-ylsulfonylpiperidin-3-amine hydrochloride .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to piperidine derivatives, including this compound. Research indicates that piperidine derivatives exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The antibacterial activity is often assessed using Minimum Inhibitory Concentration (MIC) values, with some derivatives showing MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine HCl | Staphylococcus aureus | 3.12 |

| Related piperidine derivative | E. coli | 12.5 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. In studies, several piperidine derivatives demonstrated strong inhibitory activity against these enzymes, with IC50 values significantly lower than standard reference compounds . For instance, some derivatives exhibited IC50 values for urease inhibition in the range of 1–6 µM, indicating potent activity compared to thiourea (IC50 = 21.25 µM) .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological effectiveness.

- Structural Features : The presence of the thiophene sulfonyl group contributes to the compound's ability to inhibit specific enzymes and exert antibacterial effects.

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in various biological contexts:

- Antibacterial Efficacy : A study focused on a series of synthesized piperidine compounds demonstrated varying degrees of antibacterial activity, with some exhibiting significant inhibition against multi-drug resistant strains.

- Neuropharmacological Effects : Other research has investigated the potential neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting that modifications to the piperidine structure can enhance brain penetration and bioavailability .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a stereoselective synthesis route for (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride?

- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts to favor the (3R)-configuration. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and transition states to optimize stereochemical outcomes . For example, coupling thiophene-2-sulfonyl chloride with a chiral piperidine intermediate under controlled pH and temperature conditions can minimize racemization. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical for verifying enantiomeric purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the sulfonyl group. Use desiccants to avoid moisture absorption. Safety protocols (e.g., fume hoods, nitrile gloves) must align with GHS hazard classifications for similar sulfonamide derivatives, which may include skin/eye irritation or respiratory toxicity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the sulfonamide linkage and piperidine ring conformation.

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.

- X-ray Crystallography : Resolves stereochemistry and crystal packing for solid-state studies .

- HPLC with UV/Vis Detection : Quantifies purity and identifies byproducts from sulfonation reactions .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for scaling up the synthesis of this compound?

- Methodological Answer : Reaction modeling software (e.g., Gaussian, DFT calculations) predicts optimal solvents, temperatures, and catalysts. For instance, solvent polarity screens can minimize side reactions during sulfonylation. Virtual simulations also reduce trial-and-error experimentation by identifying energy barriers for key steps like piperidine ring closure .

Q. What strategies resolve contradictions in reported yield data for similar sulfonamide-piperidine derivatives?

- Methodological Answer : Systematic DOE (Design of Experiments) isolates variables (e.g., reaction time, stoichiometry). For example, conflicting yields may arise from residual moisture in thiophene-2-sulfonyl chloride; rigorous drying of reagents and solvents can improve reproducibility. Cross-referencing synthetic protocols from structurally analogous compounds (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride) provides additional insights .

Q. How can researchers investigate the compound’s mechanism of action in biological systems without commercial assay kits?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinity for targets like ion channels or enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic interactions with proteins.

- Custom Radioligand Binding Assays : Synthesize tritiated or fluorescent analogs for competitive binding studies, referencing protocols from related piperidine sulfonamides .

Q. What advanced separation techniques purify diastereomeric byproducts from the synthesis of this compound?

- Methodological Answer :

- Chiral Stationary Phase Chromatography : Resolves enantiomers using columns like Chiralpak IA/IB.

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to form separable salts .

- Membrane Separation : Nanofiltration membranes with tailored pore sizes can isolate sulfonamide derivatives based on molecular weight .

Methodological Best Practices

- Data Validation : Cross-check experimental results with computational predictions (e.g., comparing observed NMR shifts with DFT-calculated values) .

- Safety Compliance : Adhere to OSHA HCS guidelines for sulfonamide handling, including emergency eyewash stations and spill containment protocols .

- Interdisciplinary Collaboration : Combine synthetic chemistry with cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate data analysis and reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.